molecular formula C34H39P B12576508 Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane CAS No. 192225-81-3

Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane

Cat. No.: B12576508
CAS No.: 192225-81-3
M. Wt: 478.6 g/mol
InChI Key: FCBNGONDRDUBBB-UHFFFAOYSA-N
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Description

Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of phenylethynyl and tri-tert-butylphenyl groups attached to a phosphorus atom. This compound is notable for its steric hindrance and electronic properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with phenylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as butyllithium or sodium hydride to deprotonate the phenylacetylene, facilitating its nucleophilic attack on the phosphorus center .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

    Cyclization: Catalysts like palladium or nickel complexes can facilitate cyclization reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Cyclization: Cyclic phosphine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Biological Probes: The compound can be used as a probe to study biological systems due to its unique electronic properties.

Industry:

Mechanism of Action

The mechanism of action of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron donation can stabilize transition states in catalytic reactions, making it an effective ligand. The steric hindrance provided by the tri-tert-butylphenyl groups also plays a crucial role in determining the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane stands out due to its combination of phenylethynyl and tri-tert-butylphenyl groups, which impart unique steric and electronic properties. These properties make it particularly effective in catalysis and material science applications, where both stability and reactivity are crucial.

Properties

CAS No.

192225-81-3

Molecular Formula

C34H39P

Molecular Weight

478.6 g/mol

IUPAC Name

bis(2-phenylethynyl)-(2,4,6-tritert-butylphenyl)phosphane

InChI

InChI=1S/C34H39P/c1-32(2,3)28-24-29(33(4,5)6)31(30(25-28)34(7,8)9)35(22-20-26-16-12-10-13-17-26)23-21-27-18-14-11-15-19-27/h10-19,24-25H,1-9H3

InChI Key

FCBNGONDRDUBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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